2-Chloro-3-fluoro-4-(trifluoromethyl)benzoyl chloride
CAS No.:
Cat. No.: VC17992268
Molecular Formula: C8H2Cl2F4O
Molecular Weight: 261.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H2Cl2F4O |
|---|---|
| Molecular Weight | 261.00 g/mol |
| IUPAC Name | 2-chloro-3-fluoro-4-(trifluoromethyl)benzoyl chloride |
| Standard InChI | InChI=1S/C8H2Cl2F4O/c9-5-3(7(10)15)1-2-4(6(5)11)8(12,13)14/h1-2H |
| Standard InChI Key | OBJBKFPIPDQGME-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1C(=O)Cl)Cl)F)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound’s molecular structure features a benzoyl chloride core substituted at the 2-, 3-, and 4-positions with chlorine, fluorine, and a trifluoromethyl group, respectively. This arrangement creates a sterically hindered and electronically deactivated aromatic system, which influences its reactivity in nucleophilic acyl substitution reactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₂Cl₂F₄O |
| Molecular Weight | 261.00 g/mol |
| IUPAC Name | 2-chloro-3-fluoro-4-(trifluoromethyl)benzoyl chloride |
| Canonical SMILES | C1=CC(=C(C(=C1C(=O)Cl)Cl)F)C(F)(F)F |
| InChI Key | OBJBKFPIPDQGME-UHFFFAOYSA-N |
The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the acyl chloride moiety, enabling efficient coupling reactions with amines and alcohols.
Synthesis and Optimization
Patent-Derived Synthesis Route
A 2021 Chinese patent (CN113698315A) outlines a scalable four-step synthesis starting from 2,3-dichlorotrifluorotoluene :
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Fluorination: Reaction with potassium fluoride (KF) in 1,3-dimethylimidazolidinone at reflux yields 2-fluoro-3-chlorotrifluoromethylene (93.2% crude yield).
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Cyano Substitution: Treatment with sodium cyanide (NaCN) in dimethylacetamide at 90–100°C produces 2-chloro-6-trifluoromethylbenzonitrile (87.6% yield).
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Hydrogenation Dechlorination: Catalytic hydrogenation over Pt/C in tetrahydrofuran removes chlorine, forming 2-trifluoromethylbenzonitrile (93.3% yield).
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Hydrolysis: Basic hydrolysis with NaOH converts the nitrile to the target benzamide intermediate, which is subsequently chlorinated to the acyl chloride.
Table 2: Synthesis Performance Metrics
Applications in Drug Discovery
Role in Bioactive Molecule Synthesis
The trifluoromethyl group’s lipophilicity and metabolic stability make this compound a key intermediate for:
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Antifungal Agents: Analogous benzoyl chlorides are used in triazole derivatives targeting ergosterol biosynthesis.
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Herbicides: Fluorinated benzamides inhibit acetolactate synthase in plants, as seen in sulfonylurea-type agrochemicals .
Case Study: Amide Coupling
Reaction with substituted anilines produces benzamide libraries. For example:
The electron-deficient aromatic ring directs electrophilic substitution to the meta position, enabling predictable regioselectivity.
Comparative Analysis with Structural Isomers
Table 3: Isomer Comparison
| Property | 2-Chloro-3-fluoro-4-(trifluoromethyl)benzoyl chloride | 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride |
|---|---|---|
| Substituent Positions | 2-Cl, 3-F, 4-CF₃ | 3-Cl, 2-F, 6-CF₃ |
| Melting Point | Not reported | -15°C (estimated) |
| Reactivity | Higher acyl chloride activity due to ortho-F | Reduced reactivity from para-CF₃ |
The ortho-fluorine in the title compound creates a stronger electron-withdrawing effect compared to its meta-substituted isomer, accelerating nucleophilic attacks .
Future Research Directions
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Catalytic Asymmetric Reactions: Exploring Pd-catalyzed couplings to generate enantiomerically pure amides.
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Continuous Flow Synthesis: Implementing microreactors to enhance yield and safety in large-scale production.
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Computational Modeling: DFT studies to predict substituent effects on reaction pathways.
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